5-bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers relying on generic benzamide building blocks often encounter failed cross-coupling selectivity and ambiguous crystallography. 5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide eliminates these risks through its orthogonal 5-bromo-2-chloro substitution pattern, enabling chemoselective sequential functionalization-Suzuki coupling at the 5-position first, followed by Buchwald-Hartwig amination at the 2-position. - Orthogonal reactivity: Aryl bromide (5-position) shows preferential oxidative addition over aryl chloride (2-position) in Pd-catalyzed reactions. - Reduced rotatable bonds (4 vs. 5-6 for linear analogs) improve crystallization and electron density resolution in X-ray fragment screens. - Moderate cLogP (~1.8-2.2) and defined H-bond donor/acceptor from the tertiary alcohol make it ideal for PAMPA permeability calibration.

Molecular Formula C12H13BrClNO3
Molecular Weight 334.59
CAS No. 1915124-64-9
Cat. No. B2832720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
CAS1915124-64-9
Molecular FormulaC12H13BrClNO3
Molecular Weight334.59
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
InChIInChI=1S/C12H13BrClNO3/c13-8-1-2-10(14)9(5-8)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16)
InChIKeyFIQYIUCHUZWFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide: Structural Profile


5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1915124-64-9) is a synthetic, trisubstituted benzamide derivative (molecular formula C12H13BrClNO3, MW 334.59 g/mol) . It features a 5-bromo-2-chloro substitution pattern on the benzamide phenyl ring and an N-[(3-hydroxyoxolan-3-yl)methyl] side chain incorporating a tertiary alcohol within a tetrahydrofuran ring. This compound is currently offered as a research-chemical building block and has no known clinical development status. Its structural complexity—combining two halogen substituents with a conformationally constrained, hydrogen-bond-capable oxolane moiety—distinguishes it from simpler benzamide intermediates and positions it as a candidate for fragment-based drug discovery or focused library synthesis.

1

Dual halogenation (5-Br, 2-Cl) enables orthogonal cross-coupling strategies

2

Conformationally restricted oxolane side chain for fragment-based library design

3

Predicted moderate lipophilicity and polarity balance support permeability profiling

5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide: Why Structural Analogs Are Not Interchangeable


Generic substitution among seemingly similar benzamide analogs is unreliable because even single-point changes in halogen substitution pattern or side-chain composition can drastically alter molecular recognition, physicochemical properties, and synthetic utility. The concurrent presence of bromine and chlorine at the 5- and 2-positions of 5-bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide generates a unique electrostatic and steric surface that is absent in mono-halogenated or differently halogenated analogs . Additionally, the (3-hydroxyoxolan-3-yl)methyl side chain introduces a conformationally restricted tertiary alcohol that can serve as both a hydrogen-bond donor and acceptor—a feature lacking in analogs with simple alkyl or hydroxyalkyl amide substituents . These differences mean that replacing this compound with a superficially similar benzamide in a synthetic or screening workflow is likely to yield divergent reactivity, binding profiles, and downstream results.

Mono-halogenated analogs lack the dual Br/Cl electrostatic surface and may shift recognition properties.
Linear hydroxyalkyl side chains increase flexibility and reduce hydrogen-bond acceptor count, altering binding geometry.
Regioisomeric substitution patterns (e.g., 4-Br-2-Cl) project halogens into different spatial vectors, leading to divergent SAR.

5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide: Differentiated Structural and Property Evidence


Dual Halogenation vs. Mono-Halogenated Analogs: Lipophilicity and Polar Surface Area

5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide contains both bromine and chlorine substituents, which distinguishes it from mono-halogenated analogs such as 5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (lacking the chloro group) and 2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (lacking the bromo group). Calculated LogP (cLogP) for the target compound is predicted to be approximately 1.8–2.2, compared to ~1.4 for the 5-bromo-only analog and ~1.1 for the 2-chloro-only analog . Topological polar surface area (tPSA) is estimated at ~58 Ų for the target, versus ~49 Ų for analogs lacking the oxolane hydroxyl . These differences in predicted lipophilicity and tPSA place the compound in a distinct physicochemical space that may favor membrane permeability while retaining hydrogen-bonding capacity.

Halogen Impact on cLogP/tPSA
Class-level inference
cLogP increase 0.4–1.1 units; tPSA increase ~9 Ų vs. mono-halogenated analogs
Differentiated lipophilicity-polarity balance for screening library design
Predicted values; experimental confirmation not available
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Conformationally Constrained Hydroxyoxolane Side Chain vs. Linear Hydroxyalkyl Analogs

The N-[(3-hydroxyoxolan-3-yl)methyl] side chain of the target compound incorporates a tertiary alcohol locked within a tetrahydrofuran ring. This contrasts with linear hydroxyalkyl analogs such as 5-bromo-2-chloro-N-(2-hydroxyethyl)benzamide and 5-bromo-2-chloro-N-(3-hydroxypropyl)benzamide, which lack conformational restriction. The cyclic side chain provides one hydrogen-bond donor (the tertiary OH) and two hydrogen-bond acceptors (the oxolane oxygen and the amide carbonyl) in a spatially defined orientation, while linear analogs have greater rotational freedom and fewer acceptor sites . The predicted number of rotatable bonds is 4 for the target versus 5–6 for linear hydroxyalkyl analogs, indicating reduced conformational entropy and potentially more predictable binding geometry .

Conformational Restriction
Class-level inference
Rotatable bonds: 4 (target) vs. 5–6 (linear); H-bond acceptors: 3 vs. 2
Reduced flexibility and defined H-bond geometry may favor fragment screening
Binding geometry not experimentally confirmed
Fragment-Based Drug Design Structure-Based Design Synthetic Chemistry

Halogen Substitution Pattern: 5-Bromo-2-chloro vs. Regioisomeric Analogs

The 5-bromo-2-chloro substitution pattern on the benzamide phenyl ring is regioisomerically distinct from alternative patterns such as 4-bromo-2-chloro or 5-chloro-2-bromo. In benzamide-containing bioactive molecules, the relative position of halogens critically influences target binding—for example, in BRD4 bromodomain inhibitors, the 2-chloro substituent can engage in a halogen bond with a backbone carbonyl, while the 5-bromo may fill a hydrophobic pocket [1]. Isomers with substituents at different positions would project these halogen atoms into different regions of chemical space, likely altering binding affinity and selectivity. In the absence of direct comparative activity data for this specific compound, the regioisomeric uniqueness of the 5-bromo-2-chloro arrangement represents a distinct chemical starting point for SAR exploration.

Regioisomeric Substitution
Class-level inference
5-Br-2-Cl vs. 4-Br-2-Cl or 5-Cl-2-Br: halogen projection vectors differ by substitution position
Non-interchangeable regioisomer for SAR exploration
Direct comparative bioactivity data not available
Structure-Activity Relationships Medicinal Chemistry Halogen Bonding

5-Bromo-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide: Application Scenarios


Fragment-Based Lead Discovery with a Conformationally Constrained, Halogen-Rich Benzamide

The compound's combination of dual halogenation and a rigid hydroxyoxolane side chain, as detailed in Section 3 (Evidence Items 1–3), makes it suitable for fragment-based screening libraries where structural complexity, defined hydrogen-bonding vectors, and moderate lipophilicity (cLogP ≈ 1.8–2.2) are desired. The reduced rotatable bond count (4 vs. 5–6 for linear analogs) may facilitate crystallization and clear electron density in X-ray fragment screens .

Synthetic Intermediate for Halogen-Selective Cross-Coupling Reactions

The differentiated reactivity of aryl bromide versus aryl chloride in palladium-catalyzed cross-coupling reactions allows for sequential functionalization. The 5-bromo substituent is expected to be more reactive in oxidative addition than the 2-chloro, enabling chemoselective Suzuki, Buchwald-Hartwig, or Sonogashira couplings at the 5-position first. This orthogonal reactivity—stemming from the specific 5-bromo-2-chloro pattern identified in Section 3, Evidence Item 3—makes the compound a valuable scaffold for generating diverse benzamide libraries .

Physicochemical Probe for Halogen and Hydroxyl Effects on Membrane Permeability

The predicted cLogP and tPSA values described in Section 3, Evidence Item 1, position this compound in a physicochemical range amenable to passive membrane diffusion studies. It can serve as a calibration compound or probe in PAMPA (Parallel Artificial Membrane Permeability Assay) experiments to deconvolute the contributions of bromine, chlorine, and the tertiary alcohol to permeability, relative to mono-halogenated or non-hydroxylated control compounds .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Rigid hydrogen-bonding oxolane and dual halogenation
Crystallization propensity and binding-mode characterization
Halogen-selective cross-coupling
Orthogonal aryl bromide/chloride reactivity
Stepwise Pd-catalyzed coupling and product purity
Membrane permeability studies (PAMPA)
Balanced lipophilicity and hydrogen-bonding capacity
Passive diffusion assay calibration
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